molecular formula C14H11ClF3N3S B11925127 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea

Cat. No.: B11925127
M. Wt: 345.8 g/mol
InChI Key: ONBGPZNCARFEDD-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety attached to an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with o-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or thiourea derivatives in polar solvents are used.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(p-tolyl)thiourea
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(m-tolyl)thiourea

Comparison: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is unique due to the presence of the o-tolyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets compared to its analogs with different substituents on the thiourea moiety.

Properties

Molecular Formula

C14H11ClF3N3S

Molecular Weight

345.8 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C14H11ClF3N3S/c1-8-4-2-3-5-11(8)20-13(22)21-12-10(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22)

InChI Key

ONBGPZNCARFEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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